KDM4D Inhibitor Hit Identification: Enzymatic Activity of QD-1
QD-1 was identified as a hit compound in a KDM4D inhibitor discovery program and served as the starting scaffold for the design of a series of 4,6-diarylquinoxaline-based inhibitors [1]. While the precise IC50 value for QD-1 itself against KDM4D is not reported in the available public literature, the hit compound directly enabled the development of derivative 33a, which achieved an IC50 of 0.62 μM against KDM4D [1].
| Evidence Dimension | KDM4D Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | Not explicitly reported; identified as hit compound |
| Comparator Or Baseline | Derivative 33a: IC50 = 0.62 μM |
| Quantified Difference | Derivative 33a demonstrates defined potency from QD-1 scaffold |
| Conditions | Enzymatic assay against KDM4D |
Why This Matters
This establishes QD-1 as a literature-validated chemical starting point for KDM4D-targeted medicinal chemistry campaigns, whereas most generic quinazoline-5,8-dione analogs lack any documented activity against this epigenetic target.
- [1] Design, synthesis and biological evaluation of 4,6-diarylquinoxaline-based KDM4D inhibitors. (2024). Bioorganic & Medicinal Chemistry, 116, 117267. View Source
